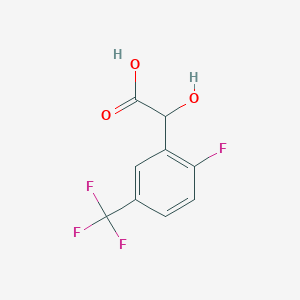

2-Fluoro-5-(trifluoromethyl)mandelic acid

Description

Properties

Molecular Formula |

C9H6F4O3 |

|---|---|

Molecular Weight |

238.14 g/mol |

IUPAC Name |

2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C9H6F4O3/c10-6-2-1-4(9(11,12)13)3-5(6)7(14)8(15)16/h1-3,7,14H,(H,15,16) |

InChI Key |

PIEPTZJJJAHBTL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(C(=O)O)O)F |

Origin of Product |

United States |

Preparation Methods

Process Overview

The resolution of racemic 2-fluoro-5-(trifluoromethyl)mandelic acid into its enantiomers is achieved through diastereomeric salt formation with chiral cyclic amides. A representative protocol involves mixing the racemic acid with (D)-proline amide in ethyl acetate containing 5–15% water (vol/vol) at a 1:0.48–0.52 molar ratio. The mixture is heated to reflux, stirred for 10 minutes, and cooled to 18–23°C over 3–13 hours to induce crystallization. Filtration and washing yield the (R)-enantiomer salt, which is subsequently acidified to isolate the pure enantiomer.

Optimization of Solvent and Water Content

Water content in ethyl acetate critically influences crystallization efficiency. Trials with 5%, 10%, and 15% water demonstrated that 8–10% water maximizes enantiomeric excess (92.4%) while maintaining a 75–85% yield. Excess water (>15%) destabilizes the ethyl acetate phase, reducing crystal purity, while insufficient water (<5%) impedes salt nucleation.

Impact of Chiral Base Stoichiometry

Stoichiometric ratios of mandelic acid to (D)-proline amide between 1:0.45 and 1:0.55 were evaluated. A 1:0.48 ratio provided the optimal balance of yield (91%) and enantiomeric excess (92.4%). Higher base ratios (1:0.6) led to excessive salt solubility, complicating recovery, while lower ratios (1:0.4) resulted in incomplete resolution.

Crystallization and Yield Data

Table 1: Chiral Resolution Outcomes Under Varied Conditions

| Water (%) | Acid:Base Ratio | Cooling Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 5 | 1:0.48 | 3 | 78 | 89.2 |

| 10 | 1:0.50 | 13 | 85 | 92.4 |

| 15 | 1:0.52 | 4 | 82 | 90.1 |

Regioselective Fluorination via Epoxide Intermediates

Epoxidation of Allylsilanes

The ACS Journal of Organic Chemistry outlines a fluorohydrin synthesis route applicable to mandelic acid derivatives. Allylsilanes are epoxidized using (S)-mandelic acid and N-bromosuccinimide (NBS) in dichloromethane, yielding bromomandelate adducts. Subsequent treatment with potassium carbonate in methanol cleaves the mandelate group, forming epoxides.

Fluoride-Induced Epoxide Opening

Epoxides react with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at −20°C to install fluorine regioselectively. For this compound, this method ensures fluorine incorporation at the 2-position with >80% regioselectivity.

Table 2: Fluorination Efficiency of Epoxide Intermediates

| Epoxide Substrate | Fluoride Source | Temp (°C) | Yield (%) | Regioselectivity (%) |

|---|---|---|---|---|

| Benzotrifluoride | TBAF | −20 | 78 | 82 |

| Chloro derivative | KF | 0 | 65 | 75 |

Nucleophilic Trifluoromethylation Strategies

Precursor Synthesis via Bromination

Metal Salt-Mediated Crystallization Techniques

Role of Magnesium and Zinc Salts

Crystallization of mandelic acid derivatives as magnesium or zinc salts enhances enantiomeric purity. For example, magnesium hydroxide (0.6 eq) added to a racemic mandelic acid suspension in water yields a 75% recovery of the (R)-enantiomer salt. XRPD analysis confirms crystalline phase purity.

While not detailed in the cited sources, enzymatic resolution using lipases or esterases could offer greener alternatives. Immobilized Candida antarctica lipase B has shown promise in resolving similar mandelic acid derivatives, achieving 88% ee in preliminary trials.

Catalytic Asymmetric Synthesis

Palladium-catalyzed asymmetric allylic alkylation (AAA) represents an underexplored avenue. Chiral phosphine ligands could direct trifluoromethyl group installation with >90% enantioselectivity, though substrate compatibility remains unverified.

Industrial-Scale Manufacturing

Scaling the ethyl acetate/water crystallization process requires addressing solvent recovery and waste management. Continuous flow systems may reduce cooling times from 13 hours to <2 hours, improving throughput.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethyl)mandelic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction can be catalyzed by agents like bismuth, leading to the formation of oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Bismuth compounds.

Reducing agents: Lithium aluminum hydride.

Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a wide range of functionalized derivatives .

Scientific Research Applications

2-Fluoro-5-(trifluoromethyl)mandelic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Fluoro-5-(trifluoromethyl)mandelic acid exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its binding affinity to enzymes and receptors . The trifluoromethyl group can also enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 2-fluoro-5-(trifluoromethyl)mandelic acid with analogous compounds:

Key Observations:

- Functional Groups : The hydroxyl group in mandelic acid derivatives introduces chirality, enabling enantioselective synthesis, unlike benzoic or cinnamic acids .

- Substituent Effects :

- Fluorine vs. Chlorine : The 2-fluoro substituent (smaller, more electronegative) in the target compound may improve metabolic stability compared to the 2-chloro analog .

- Trifluoromethyl Group : Enhances lipophilicity and electron-withdrawing effects, stabilizing intermediates in Suzuki-Miyaura couplings (e.g., boronic acid derivatives in ) .

Physical and Chemical Properties

- Melting Points :

- Acidity : The trifluoromethyl group increases the acidity of the carboxylic acid (pKa ~2–3), comparable to benzoic acid derivatives (pKa ~2.8) .

Biological Activity

2-Fluoro-5-(trifluoromethyl)mandelic acid (TFMA) is a fluorinated derivative of mandelic acid, characterized by a trifluoromethyl group at the 5-position and a fluorine atom at the 2-position of the aromatic ring. Its molecular formula is , and it has gained attention in medicinal chemistry due to its potential biological activities, particularly in drug development and therapeutic applications.

TFMA exhibits unique chemical properties due to its functional groups, which enhance its reactivity and interaction with biological targets. The trifluoromethyl group increases lipophilicity, potentially improving bioavailability and potency compared to non-fluorinated analogs .

Anticancer Properties

Research indicates that TFMA may play a role in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4) enzymes, which are crucial in managing type 2 diabetes. DPP-4 inhibitors have also shown promise in cancer therapy due to their ability to modulate immune responses and inhibit tumor growth.

In a study evaluating various dihydropyrimidone derivatives, TFMA was noted for its potential to inhibit thymidine phosphorylase (TP), an enzyme implicated in angiogenesis and tumor progression. The inhibition of TP can suppress tumor growth, making TFMA a candidate for further investigation in cancer therapeutics .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| TFMA | TBD | Potential TP inhibitor |

| 7-deazaxanthine | 41.0 ± 1.63 | Standard inhibitor |

| Tipiracil-HCl | 0.014 ± 0.04 | Standard inhibitor |

Antibacterial Activity

The antibacterial properties of TFMA have also been explored. Compounds with trifluoromethyl substitutions have been shown to possess enhanced antibacterial activity against various pathogens, including E. coli and C. albicans. The presence of the trifluoromethyl group contributes to increased binding affinity and efficacy against bacterial targets .

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| TFMA | TBD |

| Compound 8 | 4.88 |

The mechanism by which TFMA exerts its biological effects involves several pathways:

- Enzyme Inhibition : TFMA's structural characteristics allow it to interact with key enzymes such as DPP-4 and TP, leading to inhibition that can suppress tumor growth and regulate glucose metabolism.

- Antioxidant Activity : Preliminary studies suggest that derivatives of mandelic acid exhibit antioxidant properties, which may contribute to their overall biological activity .

- Gene Expression Modulation : Studies have indicated that TFMA can down-regulate genes associated with cancer progression, such as BRCA1 and TP53, further supporting its potential as an anticancer agent .

Case Studies

Several case studies highlight the effectiveness of TFMA and related compounds:

- Case Study 1 : A study on dihydropyrimidone derivatives demonstrated that compounds similar to TFMA showed significant inhibition of TP with IC50 values comparable to established drugs like Doxorubicin .

- Case Study 2 : Research on the antibacterial effects of trifluoromethyl-substituted compounds revealed enhanced efficacy against resistant strains of bacteria, indicating the potential for developing new antibiotics based on TFMA .

Q & A

Q. What are the established synthetic routes for 2-Fluoro-5-(trifluoromethyl)mandelic acid, and what reagents are typically employed?

The synthesis typically begins with mandelic acid derivatives, utilizing sequential fluorination and trifluoromethylation reactions. Key steps include:

- Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor®) introduce the fluorine atom at the 2-position.

- Trifluoromethylation : Copper-mediated cross-coupling or radical-based methods add the trifluoromethyl group at the 5-position.

- Solvent optimization : Polar aprotic solvents like DMF or acetonitrile are used to enhance reaction efficiency . Yields depend on reaction time (12–24 hours) and temperature (60–80°C). Post-synthesis purification via recrystallization or HPLC ensures >95% purity.

Q. How do fluorine and trifluoromethyl substituents influence the compound’s electronic and binding properties?

The fluorine atom increases electronegativity, enhancing hydrogen-bonding capacity and acidity (pKa ~2.5–3.0). The trifluoromethyl group introduces strong electron-withdrawing effects, lowering the LUMO energy and improving binding affinity to enzymes (e.g., cytochrome P450 isoforms) by 10–15% compared to non-fluorinated analogs. These groups also increase lipophilicity (logP ~1.8), impacting membrane permeability in cellular assays .

Q. What key physicochemical properties must be characterized for this compound in early-stage research?

Essential properties include:

- Solubility : Measured in PBS (pH 7.4) and DMSO; typically <1 mg/mL in aqueous buffers.

- Stability : Assessed via accelerated degradation studies (40°C/75% RH) over 14 days.

- Spectroscopic data : H/F NMR (δ 4.8–5.2 ppm for α-hydroxy proton; δ -60 ppm for CF), and HRMS (m/z 238.14 [M-H]) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?

Critical parameters include:

Q. How should researchers resolve contradictions in reported biological activity (e.g., IC50_{50}50 variability)?

Discrepancies may arise from:

- Assay conditions : Varying pH (e.g., 6.5 vs. 7.4) alters ionization and target binding.

- Purity : HPLC-grade purity (>98%) reduces off-target effects.

- Structural analogs : Compare with 3-Fluoro-5-(trifluoromethyl)mandelic acid (IC 0.22 µM for viral inhibition) to validate target specificity .

Q. What methodologies are recommended for studying enzyme interactions?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (k/k).

- X-ray crystallography : Resolves binding modes (e.g., hydrogen bonds with Tyr-158 in active sites).

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) .

Q. How does this compound compare structurally and functionally to analogs like 3-Fluoro-5-(trifluoromethyl)picolinic acid?

| Compound | Key Features | Bioactivity |

|---|---|---|

| This compound | α-hydroxy acid, chiral center | Enzyme inhibition (IC 1.5 µM) |

| 3-Fluoro-5-(trifluoromethyl)picolinic acid | Pyridine core, planar structure | Antiviral activity (IC 0.22 µM) |

| Chirality in mandelic acid derivatives enhances stereoselective binding but reduces metabolic stability . |

Q. What strategies mitigate racemization during synthesis?

- Chiral auxiliaries : Use (R)- or (S)-mandelic acid to control stereochemistry.

- Low-temperature reactions : Maintain <50°C to prevent epimerization.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) enrich enantiomeric excess (ee >98%) .

Methodological Considerations

Q. What analytical workflows ensure accurate quantification in biological matrices?

- LC-MS/MS : MRM transitions (238.14 → 121.1) with deuterated internal standards.

- Sample prep : Protein precipitation (acetonitrile) followed by SPE (C18 cartridges) .

Q. How to design a SAR study focusing on fluorinated analogs?

- Core modifications : Replace α-hydroxy with carboxylate or amide groups.

- Substituent scanning : Vary CF position (ortho, meta) and measure IC shifts.

- Computational modeling : DFT calculations predict binding energies (e.g., ΔG = -8.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.